Bde 47

Catalog No.
S567853
CAS No.
5436-43-1
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bde 47

CAS Number

5436-43-1

Product Name

Bde 47

IUPAC Name

2,4-dibromo-1-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H

InChI Key

XYBSIYMGXVUVGY-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2',4,4'-brominated diphenyl ether, 2,2',4,4'-tetrabromobiphenyl ether, 2,2',4,4'-tetrabromodiphenyl ether, 2,2,4,4-tetrabromodiphenyl ether, BDE-47, PBDE-47, TBDP-ether, tetrabrominated diphenyl ether 47

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br

The exact mass of the compound 2,2',4,4'-Tetrabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21724. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BDE-47 (CAS: 5436-43-1) is a principal tetra-brominated congener within the polybrominated diphenyl ether (PBDE) class, globally utilized as a high-purity analytical standard and toxicological reference material. Characterized by its high lipophilicity, specific volatility profile, and massive bioconcentration potential, BDE-47 is consistently identified as the most abundant PBDE congener in human blood, breast milk, and marine biota[1]. For procurement professionals and laboratory managers, sourcing pure BDE-47 is essential for calibrating gas chromatography-mass spectrometry (GC-MS) instruments, establishing baseline recovery metrics in complex biological matrices, and conducting standardized in vitro assays for endocrine disruption and neurotoxicity [2]. Its precise stoichiometry and defined physicochemical properties make it an indispensable benchmark for environmental monitoring and ecotoxicological modeling.

Attempting to substitute highly purified BDE-47 with crude commercial mixtures (e.g., PentaBDE or DE-71) or higher-brominated congeners (such as BDE-99 or BDE-209) fundamentally compromises analytical precision and mechanistic assay validity. Crude mixtures lack the defined molar concentrations necessary for exact GC-MS calibration curves and yield confounded data in receptor-binding studies [1]. Furthermore, congener-specific substitution fails due to stark physicochemical and biological divergence: the fully brominated BDE-209 benchmark is almost entirely particle-bound in atmospheric sampling and exhibits minimal acute cellular toxicity, while the closely related penta-BDE (BDE-99) lacks the specific transthyretin (TTR) binding affinity and metabolic hydroxylation profile unique to BDE-47 [2]. Consequently, laboratories must procure exact BDE-47 standards to ensure reproducibility in volatility-dependent recoveries and specific endocrine disruption pathways.

Neurotoxic Potency and Apoptotic Induction in Neuronal Assays

In in vitro models utilizing mouse cerebellar granule neurons (CGNs), BDE-47 demonstrates severe cytotoxicity and apoptotic induction that significantly outpaces higher-brominated analogs. Quantitative viability assays establish a strict potency ranking of BDE-47 > BDE-99 > BDE-153 >> BDE-209[1]. While BDE-47 drives rapid cellular accumulation and oxidative stress, the fully brominated benchmark BDE-209 fails to cause any statistically significant apoptotic cell death at equivalent tested concentrations [1].

Evidence DimensionApoptotic cell death and cytotoxicity potency
Target Compound DataBDE-47 (Highly potent inducer of apoptosis and cellular accumulation)
Comparator Or BaselineBDE-209 (No statistically significant apoptotic cell death) and BDE-99 (Lower potency)
Quantified DifferencePotency ranking strictly follows BDE-47 > BDE-99 > BDE-153 >> BDE-209.
ConditionsMouse cerebellar granule neurons (CGNs) exposed to 0.01–10 µM concentrations.

Buyers designing in vitro neurotoxicity screens must select BDE-47 to accurately model the most potent bioaccumulative exposures, as higher-brominated substitutes will yield false-negative apoptotic responses.

Endocrine Disruption: Specific Transthyretin (TTR) Binding Affinity

BDE-47 and its hydroxylated metabolites exhibit highly specific competitive binding to the plasma transport protein transthyretin (TTR), a critical pathway for thyroid hormone disruption. In vitro competitive binding assays reveal that BDE-47 possesses active TTR binding (IC50 > 25 µM), which is massively amplified upon metabolic conversion to hydroxylated BDE-47 (IC50 = 0.18 µM) [1]. In direct contrast, the closely related in-class substitute BDE-99 shows zero TTR binding activity under identical assay conditions[1].

Evidence DimensionCompetitive binding to transthyretin (TTR)
Target Compound DataBDE-47 (Active binding; hydroxylated metabolite IC50 = 0.18 µM)
Comparator Or BaselineBDE-99 (No TTR binding activity observed)
Quantified DifferenceBDE-47 actively displaces thyroxine (T4) from TTR, whereas BDE-99 is completely inactive in this pathway.
ConditionsIn vitro competitive binding assay using human TTR and 125I-T4 displacement.

For laboratories conducting thyroid hormone disruption assays, substituting BDE-47 with BDE-99 will result in a complete loss of the TTR-pathway signal, invalidating the endocrine model.

Atmospheric Partitioning and GC-MS Volatility Profiling

The degree of bromination fundamentally alters the vapor pressure and environmental partitioning of PBDEs, making BDE-47 an essential standard for volatile fraction analysis. Atmospheric sampling data demonstrates that approximately 80% of BDE-47 partitions into the gas phase [1]. In contrast, the penta-BDEs (BDE-99 and BDE-100) partition only 55–65% into the gas phase, while the deca-BDE benchmark (BDE-209) is almost entirely particle-bound [1]. This distinct volatility profile directly impacts GC-MS retention times and recovery efficiencies.

Evidence DimensionGas-phase vs. particle-phase atmospheric partitioning
Target Compound DataBDE-47 (~80% in the gas phase)
Comparator Or BaselineBDE-99 (~55-65% in gas phase) and BDE-153 (~30% in gas phase)
Quantified DifferenceBDE-47 exhibits a 15-25% higher gas-phase presence than BDE-99, and a 50% higher presence than BDE-153.
ConditionsEnvironmental air sampling and vapor pressure (P°L) analysis.

Analytical chemists configuring air sampling matrices (e.g., PUF disks) or GC-MS methods must procure BDE-47 to accurately calibrate for high-volatility, gas-phase dominant congeners.

Bioconcentration Factor (BCF) and Analytical Recovery Spikes

BDE-47 is characterized by extreme bioaccumulation potential, making it the primary target analyte for recovery spikes in biological matrices. In standardized aquatic models, BDE-47 achieves massive Bioconcentration Factors (BCF), ranging from 16,392 to 24,125 L/kg in species such as zebrafish larvae and Psetta maxima [1]. Because of its dominance in biological tissues, validated analytical extraction methods specifically optimize for BDE-47, routinely achieving 83–90% recovery rates in complex matrices like human blood with limits of quantitation as low as 0.2 µg/L[2].

Evidence DimensionBioconcentration Factor (BCF) and Matrix Recovery
Target Compound DataBDE-47 (BCF up to 24,125 L/kg; 83-90% analytical recovery in blood)
Comparator Or BaselineGeneral PBDE class baselines
Quantified DifferenceBDE-47 consistently represents the highest concentration burden in biota, requiring specific optimized extraction protocols.
ConditionsIn vivo aquatic exposure models and GC-MS blood extraction assays.

Procuring high-purity BDE-47 is mandatory for establishing baseline recovery metrics and validating extraction protocols in ecotoxicological and human biomonitoring studies.

GC-MS Calibration for Environmental Biomonitoring

Due to its ~80% gas-phase partitioning and specific retention time, BDE-47 is the mandatory analytical standard for quantifying tetra-BDEs in air, water, and soil samples. It is essential for calibrating GC-MS instruments and validating extraction recoveries (e.g., PUF disks or biological matrices) [1].

In Vitro Neurotoxicity and Apoptosis Screening

Because BDE-47 demonstrates significantly higher cytotoxicity and cellular accumulation than BDE-209 or BDE-153, it is the preferred positive control and challenge agent in neuronal cell culture assays evaluating oxidative stress and apoptotic pathways [2].

Endocrine Disruptor Assays (Thyroid Hormone Transport)

BDE-47 must be selected over BDE-99 for competitive binding assays involving transthyretin (TTR). Its unique ability to displace thyroxine (T4), especially after metabolic hydroxylation, makes it critical for accurately modeling PBDE-induced thyroid disruption [3].

Ecotoxicological Bioaccumulation Modeling

With Bioconcentration Factors (BCF) exceeding 24,000 L/kg in aquatic models, pure BDE-47 is utilized in dosing studies to establish baseline tissue accumulation rates, metabolic debromination pathways, and regulatory persistence metrics [4].

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

485.71112 Da

Monoisotopic Mass

481.71522 Da

Heavy Atom Count

17

LogP

6.81 (LogP)

Melting Point

82 - 82.5 °C

UNII

0N97R5X10X

Vapor Pressure

7.00e-08 mmHg

Other CAS

5436-43-1

Wikipedia

2,2',4,4'-tetrabromodiphenyl ether

Biological Half Life

39.81 Days

Dates

Last modified: 08-15-2023

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